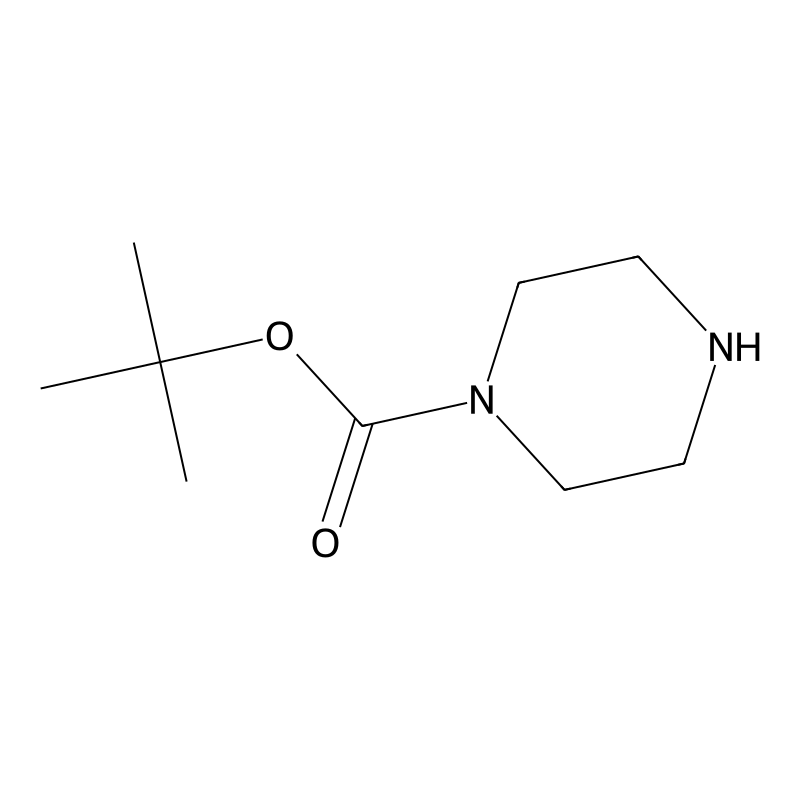1-Boc-piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Medicinal Chemistry and Drug Discovery
Specific Scientific Field: Medicinal chemistry and drug discovery.
Summary of the Application: 1-Boc-piperazine plays a crucial role in drug development due to its prevalence in diverse pharmacological agents. It is a key component of several blockbuster drugs, including Imatinib (marketed as Gleevec) and Sildenafil (Viagra). The structural motif of piperazines, characterized by the 1,4-relationship of the two nitrogen atoms in the six-membered ring, enhances pharmacological and pharmacokinetic profiles. The nitrogen atoms serve as hydrogen bond donors/acceptors, influencing interactions with receptors and increasing water solubility and bioavailability .
Experimental Procedures:Synthesis of Functionalized Piperazines: Recent advances focus on C–H functionalization of the carbon atoms in the piperazine ring. These methods allow for the introduction of substituents beyond the nitrogen positions, providing attractive new avenues for creating diverse substitution patterns.
Results and Outcomes: The C–H functionalization of piperazines expands the toolbox for medicinal chemistry research. Researchers can now access a broader range of piperazine derivatives with specific substitution patterns, potentially leading to novel drug candidates. These advances contribute to the development of safer and more effective pharmaceuticals .
Preparation of α,β-Poly(2-oxazoline) Lipopolymers
Specific Scientific Field: Polymer chemistry and materials science.
Summary of the Application: 1-Boc-piperazine is essential for preparing α,β-poly(2-oxazoline) lipopolymers through living cationic ring-opening polymerization. These polymers exhibit amphiphilic properties, making them useful for drug delivery, surface modification, and other applications.
Experimental Procedures:Polymerization: Researchers initiate the polymerization of 2-oxazoline monomers using 1-Boc-piperazine as a catalyst. The living cationic polymerization process allows precise control over polymer length and composition.
Results and Outcomes: α,β-Poly(2-oxazoline) lipopolymers find applications in drug delivery systems, where their amphiphilic nature enables encapsulation and controlled release of therapeutic agents.
1-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a piperazine derivative with the molecular formula C9H19N2O2 and a molecular weight of 187.26 g/mol. It is recognized for its utility in the synthesis of various pharmaceutical compounds and chemical intermediates. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents such as ethyl acetate and methanol, while being hygroscopic and moisture-sensitive .
Tert-Boc-piperazine does not have a direct mechanism of action as it is a protecting group. Its role is to temporarily render the piperazine amine unreactive during a synthesis, allowing for selective modification of other functional groups in the molecule. Once the desired modifications are complete, the Boc group is removed to regenerate the free amine, which can then participate in further reactions or contribute to the final activity of the molecule.
Tert-Boc-piperazine is considered to be a relatively safe compound. However, it is recommended to handle it with care following standard laboratory safety protocols. It may cause mild irritation to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].
- Buchwald-Hartwig Coupling: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines, making 1-Boc-piperazine a valuable intermediate in synthesizing complex molecules .
- Living Cationic Ring-Opening Polymerization: It plays a crucial role in producing alfa,beta-poly(2-oxazoline) lipopolymers, which have applications in drug delivery systems .
- Synthesis of Indazole DNA Gyrase Inhibitors: The compound is utilized to create derivatives that inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
1-Boc-piperazine exhibits notable biological activities primarily due to its structural properties. Its derivatives have been investigated for their potential as anti-cancer agents and in treating various neurological disorders. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, contributing to its pharmacological profile
While these compounds share the piperazine core, 1-Boc-piperazine's unique Boc protecting group distinguishes it by enhancing stability and solubility, making it particularly useful in synthetic chemistry and pharmaceutical applications
Research on 1-Boc-piperazine has focused on its interactions with biological targets. For instance, studies have explored its binding affinity to neurotransmitter receptors, which is crucial for understanding its potential therapeutic effects. Additionally, interaction studies involving 1-Boc-piperazine derivatives have shown promise in modulating enzyme activity relevant to cancer treatment
Corrosive;Irritant Piperazine Basic piperazine structure Antidepressants, antipsychotics N-Boc-morpholine Morpholine ring with Boc group Antiviral agents 4-(2-Aminoethyl)piperidine Ethylamine substitution at piperidine Analgesics, anti-inflammatory drugs 1-(4-Methylpiperazin-1-yl)-2-naphthalen-2-ol Pipedine ring with naphthalene structure Anticancer agents
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 10 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 58 of 68 companies with hazard statement code(s):;
H314 (12.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Other CAS
Dates
Ogasawara et al. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo. Nature Chemical Biology, doi: 10.1038/s41589-018-0155-8, published online 12 November 2018
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020








